(+)-Fenchone

Description

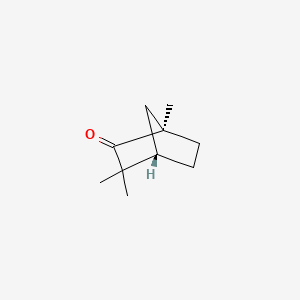

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXDLQBQYFFVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025324 | |

| Record name | alpha-Fenchone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma | |

| Record name | Fenchone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-Fenchone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | l-Fenchone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

192.00 to 194.00 °C. @ 760.00 mm Hg | |

| Record name | (+)-Fenchone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | l-Fenchone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.941-0.946 | |

| Record name | l-Fenchone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1195-79-5, 7787-20-4 | |

| Record name | (±)-Fenchone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenchone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenchone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Fenchone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-8,9-dinorbornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-Fenchone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5-6 °C | |

| Record name | (+)-Fenchone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Fenchone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring compound found in various essential oils, notably from fennel. It is recognized for its characteristic camphor-like aroma and is utilized in the flavor and fragrance industries. Beyond its sensory attributes, this compound and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical characteristics, spectroscopic data with analyses, and relevant experimental protocols. Furthermore, it visually represents the biosynthetic pathway of fenchone (B1672492) to facilitate a deeper understanding of its natural origin.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

| Synonyms | d-Fenchone, (1S)-(+)-Fenchone |

| CAS Number | 4695-62-9[1] |

| Molecular Formula | C₁₀H₁₆O[1] |

| Molecular Weight | 152.23 g/mol [1] |

| InChI | InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1[1] |

| InChIKey | LHXDLQBQYFFVNW-XCBNKYQSSA-N[1] |

| SMILES | C[C@]12CC--INVALID-LINK--C(C2=O)(C)C |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application in various research and development contexts.

| Property | Value | Reference |

| Physical State | Oily liquid | |

| Color | Colorless to pale yellow | |

| Odor | Camphor-like | |

| Melting Point | 5-7 °C | |

| Boiling Point | 192-194 °C at 760 mmHg | |

| Density | 0.940-0.948 g/cm³ at 20 °C | |

| Refractive Index (n_D^20) | 1.460-1.467 | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and most organic solvents | |

| Optical Rotation ([α]D) | +58° to +68° |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its molecular structure.

¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.03 | s | 3H | CH₃ |

| 1.10 | s | 3H | CH₃ |

| 1.30 | s | 3H | CH₃ |

| 1.40-2.10 | m | 6H | CH₂, CH |

| 2.25 | t | 1H | CH |

¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 20.4 | CH₃ |

| 25.0 | CH₃ |

| 25.3 | CH₃ |

| 25.8 | CH₂ |

| 31.8 | CH₂ |

| 45.4 | C |

| 48.9 | C |

| 50.1 | CH |

| 219.8 | C=O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2875 | Strong | C-H stretching (alkane) |

| 1745 | Strong | C=O stretching (ketone) |

| 1460 | Medium | C-H bending (CH₂) |

| 1380 | Medium | C-H bending (CH₃) |

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 152

-

Major Fragments: m/z = 137, 124, 109, 95, 81 (base peak), 69, 55, 41

The fragmentation is initiated by the ionization of the ketone oxygen, followed by cleavage of the bicyclic ring system. The base peak at m/z 81 is a common fragment for bicyclic monoterpenes.

Experimental Protocols

Determination of Boiling Point (Adapted from ASTM D1078)

This protocol outlines a standard method for determining the boiling range of a volatile organic liquid like this compound.

Apparatus:

-

Distillation flask (e.g., 125 mL)

-

Condenser

-

Adapter

-

Graduated cylinder (100 mL) for receiving the distillate

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

Ensure all connections are secure.

-

Begin heating the flask at a controlled rate. The goal is to have the first drop of distillate fall from the condenser at a rate of 4-5 mL per minute.

-

Record the temperature at which the first drop of distillate falls into the graduated cylinder. This is the initial boiling point.

-

Continue to record the temperature as the distillation proceeds.

-

The final boiling point is the maximum temperature observed during the distillation.

Safety Precautions:

-

Perform the distillation in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Never distill to dryness, as this can lead to the formation of explosive peroxides.

Mandatory Visualization

Biosynthesis of Fenchone

The following diagram illustrates the biosynthetic pathway of fenchone, starting from geranyl pyrophosphate. This pathway involves a series of enzymatic reactions, including cyclization and dehydrogenation steps.

Caption: Biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Chemical Reactivity and Stability

This compound is a relatively stable compound under normal conditions. As a ketone, it can undergo reactions typical of this functional group, such as reduction to the corresponding alcohol (fenchol) and reactions at the α-carbon. It is a flammable liquid and should be stored away from heat and open flames.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, spectroscopic analyses, and experimental protocols offer a valuable resource for researchers and professionals engaged in work with this versatile monoterpene. The visualization of its biosynthetic pathway further enriches the understanding of its natural origins. As research into the biological activities of this compound and its derivatives continues to expand, a solid understanding of its fundamental properties is crucial for advancing its potential applications in drug development and other scientific fields.

References

(+)-Fenchone: A Technical Guide for Researchers

IUPAC Name: (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

CAS Number: 4695-62-9

This technical guide provides an in-depth overview of (+)-Fenchone, a bicyclic monoterpene ketone of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound, a naturally occurring organic compound, is a colorless to pale yellow oily liquid with a characteristic camphor-like odor. It is a constituent of various essential oils, notably from fennel (Foeniculum vulgare). The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Density | 0.948 g/cm³ at 20 °C |

| Boiling Point | 193-194 °C |

| Melting Point | 5-6 °C |

| Refractive Index | 1.460-1.467 at 20 °C |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and non-volatile oils. |

| LogP | 2.3 |

Biological and Pharmacological Activities

This compound has demonstrated a range of biological activities that are of interest in the fields of pharmacology and drug discovery. These activities include:

-

Antimicrobial and Antifungal Activity: Fenchone (B1672492) has shown inhibitory effects against various bacteria and fungi.

-

Anti-inflammatory Effects: It has been reported to possess anti-inflammatory properties.

-

Antioxidant Potential: Studies have indicated that fenchone exhibits free radical scavenging activity.

-

Cytotoxicity: Research has explored its cytotoxic effects against certain cancer cell lines, such as HeLa cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of this compound.

Synthesis of this compound by Dehydrogenation of (+)-Fenchol

A common method for the preparation of this compound is the catalytic dehydrogenation of (+)-Fenchol.

Materials:

-

(+)-Fenchol (purity > 95%)

-

p-Xylene (solvent)

-

Self-made dehydrogenation catalyst (e.g., copper-based)

-

Three-necked flask equipped with a thermometer, mechanical stirrer, water trap, and reflux condenser.

Procedure:

-

Material Dewatering: A mixture of (+)-Fenchol and p-Xylene (ratio 1:0.2) is added to the three-necked flask. The mixture is heated to reflux for approximately 30 minutes to remove any traces of water.

-

Catalytic Dehydrogenation: After dewatering, the dehydrogenation catalyst is added to the flask (ratio of fenchol (B156177) to catalyst is approximately 1:0.05). The reaction mixture is heated and maintained at a temperature that facilitates the dehydrogenation process, with continuous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The catalyst is removed by filtration. The solvent (p-Xylene) is recovered by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the parameters for the qualitative and quantitative analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with a 5975B MSD).

-

Column: HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Hold: Maintain at 250 °C for 4 minutes.

-

-

MSD Parameters:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Scan Range: 45-400 amu.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of this compound.

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to test a range of concentrations.

-

Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of this compound on cell lines, such as HeLa cells.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve fenchone, e.g., DMSO) and a negative control (medium only). Incubate for another 24-48 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the precise mechanism of this compound is still under investigation, a plausible hypothesis is its interference with this pathway.

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

The Enigmatic Presence of (+)-Fenchone in Foeniculum vulgare: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of the monoterpenoid (+)-fenchone in Foeniculum vulgare (fennel). It details the quantitative distribution of this compound within the plant, outlines its biosynthetic pathway, and provides comprehensive experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence and Quantitative Distribution of this compound

This compound is a significant contributor to the characteristic aroma and biological activity of Foeniculum vulgare. Its concentration, however, varies considerably depending on the plant part, geographical origin, chemotype, and the extraction method employed. The seeds are generally the richest source of this ketone. Below is a summary of quantitative data from various studies.

Table 1: Quantitative Analysis of Fenchone (B1672492) in Foeniculum vulgare

| Plant Part | Extraction Method | Geographic Origin | Fenchone Concentration (% of Essential Oil) | Fenchone Concentration (mg/g of plant material) | Reference |

| Seeds (methanolic extract) | Methanol Extraction | Not Specified | 11.68% | 9.789 mg/g | [1][2][3] |

| Seeds (essential oil) | Hydrodistillation | Pakistan | Not Specified | 0.034 mg/g | [4] |

| Seeds (essential oil) | Hydrodistillation | Saudi Arabia | Not Specified | 0.029 mg/g | [4] |

| Seeds (essential oil) | Hydrodistillation | India | Not Specified | 0.021 mg/g | |

| Fruits (essential oil) | Not Specified | Not Specified | 11.4% (average) | Not Specified | |

| Green Parts (essential oil) | Not Specified | Not Specified | 3.3% (average) | Not Specified | |

| Green Seeds (essential oil) | Not Specified | Not Specified | 16.98% (Autumn), 15.08% (Summer) | Not Specified | |

| Seeds | Not Specified | Santander, Spain | 24.6% | Not Specified | |

| Seeds | Not Specified | Aranjuez, Spain | 22.2-34.4% | Not Specified | |

| Leaves | Not Specified | Aranjuez, Spain | 19.4% (April), 18.3% (June) | Not Specified | |

| Umbels (immature) | Not Specified | Not Specified | 4.8% | Not Specified | |

| Umbels (fully ripe) | Not Specified | Not Specified | 10.7% | Not Specified | |

| Seeds (bitter fennel) | Microwave-Assisted Hydrodistillation | Not Specified | 28% | Not Specified | |

| Seeds (sweet fennel) | Not Specified | Not Specified | <5% | Not Specified |

Biosynthesis of this compound in Foeniculum vulgare

The biosynthesis of this compound in Foeniculum vulgare is a multi-step enzymatic process that originates from the general isoprenoid pathway. The primary precursor is geranyl pyrophosphate (GPP), a C10 intermediate. The pathway involves an initial isomerization followed by a cyclization and a final oxidation step.

The key enzyme, (-)-endo-fenchol cyclase (also known as fenchol (B156177) synthase), catalyzes the conversion of geranyl pyrophosphate to the intermediate (-)-endo-fenchol. This transformation is thought to proceed through a bound intermediate, linalyl pyrophosphate. Subsequently, a dehydrogenase enzyme is responsible for the oxidation of (-)-endo-fenchol to yield this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from Foeniculum vulgare.

Extraction of Essential Oil by Hydrodistillation

This is a conventional and widely used method for extracting essential oils from plant materials.

Materials and Equipment:

-

Dried Foeniculum vulgare seeds, ground

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Protocol:

-

Weigh 100 g of ground fennel seeds and place them into a 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger-type apparatus connected to the flask and a condenser.

-

Heat the mixture to boiling using a heating mantle and continue the distillation for 3 hours.

-

Collect the essential oil that separates from the aqueous distillate.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the dried essential oil in a sealed glass vial at 4°C in the dark until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable analytical technique for the identification and quantification of volatile compounds like fenchone in essential oils.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

This compound standard

-

Hexane (B92381) (solvent)

-

Microsyringe

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 180°C at a rate of 4°C/min

-

Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-500

Sample Preparation and Analysis:

-

Prepare a stock solution of the fennel essential oil by dissolving a known amount in hexane. A typical dilution is 1:100 (v/v).

-

Prepare a series of standard solutions of this compound in hexane at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) to create a calibration curve.

-

Inject 1 µL of the diluted essential oil sample into the GC-MS system.

-

Inject 1 µL of each standard solution to generate the calibration curve.

-

Identify the fenchone peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.

-

Quantify the amount of fenchone in the sample by integrating the peak area and comparing it to the calibration curve.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound in Foeniculum vulgare. The provided data and protocols offer a solid foundation for further research into the pharmacological properties of this important monoterpenoid and its potential applications in drug development. The variability in fenchone content highlights the importance of standardized extraction and analytical procedures for consistent and reliable results in both research and commercial applications.

References

- 1. Evaluation of the Essential Oil of Foeniculum Vulgare Mill (Fennel) Fruits Extracted by Three Different Extraction Methods by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Fenchone and Trans-Anethole in Essential Oils and Methanolic Extracts of Foeniculum vulgare Mill. Fruits Obtained from Different Geographical Regions Using GC-MS Approach [mdpi.com]

- 3. Unveiling the Chemical Composition, Antioxidant, and Antimicrobial Potentials of Foeniculum vulgare Mill: A Combined In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical composition of fennel seed extract and determination of fenchone in commercial formulations by GC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Fenchone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenchone (B1672492), a bicyclic monoterpenoid ketone, is a prominent constituent of the essential oils of various plants, most notably fennel (Foeniculum vulgare), and is valued for its characteristic camphor-like aroma and potential pharmacological activities. Understanding its biosynthesis is critical for applications in flavor and fragrance industries, as well as for metabolic engineering and drug discovery. This technical guide provides an in-depth overview of the fenchone biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and relevant quantitative data. It also includes detailed experimental protocols for the key enzymes involved and for the analysis of the final product.

Introduction

Monoterpenoids are a diverse class of secondary metabolites in plants, playing crucial roles in defense, communication, and as components of essential oils. Fenchone (C10H16O) is an irregular bicyclic monoterpenoid ketone that exists as two enantiomers, (+)-fenchone and (-)-fenchone, which contribute to the aromatic profiles of numerous plant species. The biosynthesis of fenchone originates from the universal C5 precursor, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. This guide elucidates the subsequent dedicated steps that lead to the formation of fenchone.

The Fenchone Biosynthesis Pathway

The biosynthesis of fenchone from the central precursor geranyl diphosphate (GPP) is a two-step enzymatic process. GPP is first cyclized to form the intermediate alcohol, (-)-endo-fenchol, which is subsequently oxidized to yield the final product, this compound.

Step 1: Cyclization of Geranyl Diphosphate to (-)-endo-Fenchol

The initial and committing step in fenchone biosynthesis is the cyclization of the acyclic monoterpene precursor, geranyl diphosphate (GPP). This complex reaction is catalyzed by the enzyme (-)-endo-fenchol synthase (EC 4.2.3.10).

The proposed mechanism for this cyclization involves an initial isomerization of GPP to the tertiary allylic isomer, linalyl diphosphate (LPP), which then undergoes a series of carbocationic rearrangements and cyclization steps to form the fenchol (B156177) skeleton.[1] Water acts as the final nucleophile, quenching the carbocation to produce (-)-endo-fenchol.[1]

Key Enzyme: (-)-endo-Fenchol Synthase

-

Systematic Name: geranyl-diphosphate diphosphate-lyase [cyclizing, (-)-endo-fenchol-forming][2]

-

Other Names: (-)-endo-fenchol cyclase, geranyl pyrophosphate:(-)-endo-fenchol cyclase[2]

-

Cofactors: Requires a divalent metal ion, typically Mg²⁺ or Mn²⁺.

-

Catalytic Motif: Contains the highly conserved Asp-Asp-Xaa-Xaa-Asp/Glu (DDXXD/E) motif, which is crucial for binding the diphosphate moiety of the substrate through the divalent metal ion cofactor.

Step 2: Oxidation of (-)-endo-Fenchol to this compound

The final step in the pathway is the oxidation of the hydroxyl group of (-)-endo-fenchol to a ketone, forming this compound. This reaction is catalyzed by a (-)-endo-fenchol dehydrogenase (EC 1.1.1.322).

This enzyme is NAD(P)+-dependent, with a preference for NADH over NADPH.[3] The reaction is a reversible oxidation-reduction, typical of alcohol dehydrogenases.

Key Enzyme: (-)-endo-Fenchol Dehydrogenase

-

Systematic Name: (–)-endo-fenchol:NAD(P)+ oxidoreductase

-

Cofactors: NAD⁺ or NADP⁺

Quantitative Data

Quantitative analysis of the fenchone biosynthetic pathway is essential for understanding its efficiency and for metabolic engineering efforts. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of Dehydrogenases Acting on Monoterpene Alcohols

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Source Organism | Reference |

| Borneol Dehydrogenase | (+)-Borneol | 0.095 ± 0.004 | 0.89 | Pseudomonas putida | |

| Borneol Dehydrogenase | (-)-Borneol | 0.115 ± 0.002 | 0.97 | Pseudomonas putida | |

| Borneol Dehydrogenase | NAD⁺ | 0.06 ± 0.005 | - | Pseudomonas putida |

Table 2: Fenchone Content in Foeniculum vulgare

| Plant Material | Fenchone Content | Analytical Method | Reference |

| Methanolic Seed Extract | 9.789 mg/g | GC-MS | |

| Essential Oil from Fruits | 11.68% of total volatiles | GC-MS | |

| Essential Oil from Fruits | 11.18% of total volatiles | GC-MS |

Experimental Protocols

(-)-endo-Fenchol Synthase Activity Assay

This protocol is adapted from general methods for monoterpene synthase assays.

1. Enzyme Extraction:

- Homogenize fresh plant tissue (e.g., fennel leaves or seeds) in a chilled mortar and pestle with extraction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone).

- Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

- Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with assay buffer (25 mM Tris-HCl, pH 7.0, 5 mM MgCl₂, 2.5 mM DTT).

2. Assay Mixture (50 µL total volume):

- 25 µL of 2x Assay Buffer (50 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 5 mM DTT)

- 5 µL of [1-³H]Geranyl diphosphate (substrate, ~10 µM final concentration, specific activity ~1 µCi/µmol)

- 1-20 µL of desalted enzyme extract

- Nuclease-free water to 50 µL

3. Incubation:

- Incubate the reaction mixture at 30°C for 1-2 hours.

4. Product Extraction:

- Stop the reaction by adding 200 µL of pentane (B18724).

- Vortex vigorously for 30 seconds.

- Centrifuge at 1,000 x g for 5 minutes to separate the phases.

- Transfer the upper pentane layer containing the radioactive fenchol product to a new tube.

5. Analysis:

- Analyze the extracted product by radio-thin-layer chromatography (radio-TLC) or radio-gas chromatography (radio-GC) to separate and quantify the radioactive (-)-endo-fenchol.

- Alternatively, for non-radioactive assays, use a higher concentration of GPP and analyze the pentane extract by GC-MS.

GC-MS Analysis of Fenchone

1. Sample Preparation:

- Extract essential oils from plant material by hydrodistillation or solvent extraction (e.g., with hexane (B92381) or dichloromethane).

- For quantitative analysis, add a known amount of an internal standard (e.g., camphor (B46023) or isoborneol) to the extract.

2. GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 7000D or equivalent.

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 60°C for 2 min.

- Ramp: 5°C/min to 240°C.

- Hold: 5 min at 240°C.

- MSD Conditions:

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Ionization Energy: 70 eV.

- Scan Range: m/z 40-400.

3. Data Analysis:

- Identify fenchone based on its retention time and mass spectrum by comparison with an authentic standard and a mass spectral library (e.g., NIST).

- Quantify fenchone by integrating the peak area and comparing it to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

Caption: The two-step enzymatic biosynthesis of this compound from geranyl diphosphate.

Caption: A typical experimental workflow for the analysis of fenchone from plant material.

Conclusion

The biosynthesis of fenchone in plants is a well-defined two-step pathway involving the cyclization of geranyl diphosphate by (-)-endo-fenchol synthase and the subsequent oxidation of the resulting (-)-endo-fenchol by (-)-endo-fenchol dehydrogenase. While the overall pathway is understood, further research is needed to fully characterize the enzymes involved, particularly their kinetic properties and regulatory mechanisms. The detailed protocols provided in this guide offer a starting point for researchers to investigate this important biosynthetic pathway, paving the way for potential applications in metabolic engineering and the development of novel natural products.

References

The Multifaceted Pharmacological Profile of (+)-Fenchone: A Technical Guide

Introduction: (+)-Fenchone, a bicyclic monoterpene ketone, is a prominent constituent of the essential oils of various plants, including fennel (Foeniculum vulgare) and Peumus boldus.[1][2][3] With a characteristic camphor-like aroma, this natural compound has garnered significant attention within the scientific community for its diverse and promising pharmacological activities.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and drug development endeavors.

Pharmacological Activities and Quantitative Data

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antinociceptive, antimicrobial, neuroprotective, and diuretic properties. A summary of the key quantitative data from various in vitro and in vivo studies is presented below.

Table 1: Antimicrobial Activity of Fenchone

| Microorganism | Assay | Concentration/Value | Reference |

| Escherichia coli | MIC | 8.3 ± 3.6 mg/mL | |

| MBC | 25 ± 0.0 mg/mL | ||

| Biofilm Inhibition | 70.03% at 1 mg/mL | ||

| Pseudomonas aeruginosa | MIC | 266.6 ± 115.4 mg/mL | |

| MBC | 533.3 ± 230.9 mg/mL | ||

| Biofilm Inhibition | 64.72% at 1 mg/mL | ||

| Candida albicans | MIC | 41.6 ± 14.4 mg/mL | |

| MFC | 83.3 ± 28.8 mg/mL | ||

| Biofilm Inhibition | 61.71% at 1 mg/mL | ||

| Candida albicans (oral) | MIC₉₀ | 8 µg/mL | |

| MFC | 16 µg/mL |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: In Vitro Enzyme Inhibition and Receptor Binding

| Target | Assay | Value | Reference |

| Nitric Oxide Synthase (NOS) | Molecular Docking | -6.6 kcal/mol (Binding Energy) | |

| α-glucosidase | Inhibition Assay | IC₅₀ = 69.03 ± 2.31 µg/mL | |

| Tyrosinase | Inhibition Assay | IC₅₀ = 53.14 ± 3.06 µg/mL | |

| Human Cannabinoid Receptor 2 (hCB2) | Binding Affinity (for derivative 1d) | Kᵢ = 3.51 nM | |

| Human Cannabinoid Receptor 2 (hCB2) | Agonist Activity (for derivative 1d) | EC₅₀ = 2.59 nM |

IC₅₀: Half-maximal Inhibitory Concentration; Kᵢ: Inhibitory Constant; EC₅₀: Half-maximal Effective Concentration.

Table 3: In Vivo Pharmacological Effects

| Activity | Animal Model | Doses | Key Findings | Reference |

| Neuroprotection | Wistar rats (BCCAO/R model) | 100 and 200 mg/kg | Significant reduction in cerebral infarction size. Restoration of antioxidant enzyme activity. | |

| Neuroprotection | Wistar rats (ICV-STZ model) | 20, 40, and 80 mg/kg | Ameliorated cognitive deficits. Reduced oxidative stress, apoptosis, and neuroinflammation. | |

| Diuretic Activity | Rats | 100, 200, and 400 mg/kg | Dose-dependent increase in urinary output and electrolyte excretion. | |

| Antinociceptive | Mice (Tail-flick test) | 0.05, 0.1, and 0.2 mL/kg (i.p.) | Significant reduction in nociceptive threshold. | |

| Antidiarrheal | Mice | 75, 150, and 300 mg/kg | Significant decrease in the evacuation index. | |

| Toxicity (Acute) | Rats | 2000 mg/kg | LD₅₀ > 2000 mg/kg. No mortality or signs of toxicity. |

BCCAO/R: Bilateral Common Carotid Artery Occlusion/Reperfusion; ICV-STZ: Intracerebroventricular-Streptozotocin; i.p.: intraperitoneally; LD₅₀: Lethal Dose, 50%.

Signaling Pathways and Mechanisms of Action

This compound's diverse pharmacological effects are attributed to its interaction with multiple cellular and molecular targets. The following diagrams illustrate some of the key signaling pathways modulated by this monoterpene.

Caption: Proposed mechanism for the bronchodilatory effect of this compound.

Caption: Neuroprotective signaling pathway of this compound.

Caption: Signaling pathways involved in the antidiarrheal effect of (-)-Fenchone.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of this compound.

Caption: Experimental workflow for determining MIC, MBC, and MFC.

-

Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism in a suitable broth.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated, and the MBC or MFC is determined as the lowest concentration that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.

In Vivo Neuroprotection Study (BCCAO/R Model)

This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in a rat model of brain ischemia.

-

Animal Model: Wistar albino rats are subjected to bilateral common carotid artery occlusion for a specific duration, followed by reperfusion to induce cerebral ischemia.

-

Drug Administration: this compound is administered orally at different doses (e.g., 100 and 200 mg/kg) to the treatment groups. A sham-operated group and an untreated ischemic group serve as controls.

-

Assessment of Cerebral Infarction: After a designated period, the animals are euthanized, and the brains are removed. The size of the cerebral infarction is measured using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Biochemical Analysis: Brain tissue is homogenized to measure levels of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO). The activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) is also assessed.

-

Histological Analysis: Brain sections, particularly from the hippocampal CA1 region, are stained (e.g., with Hematoxylin and Eosin) to evaluate neuronal damage and structural preservation.

Diuretic Activity Assay in Rats

This protocol describes the method to assess the diuretic potential of this compound.

-

Animal Preparation: Rats are fasted overnight with free access to water.

-

Saline Loading: A saline solution (0.9% NaCl) is administered orally to all animals to ensure a uniform state of hydration and promote urine flow.

-

Drug Administration: The treatment groups receive different oral doses of this compound (e.g., 100, 200, and 400 mg/kg). A control group receives the vehicle, and a standard diuretic drug group (e.g., furosemide) is also included for comparison.

-

Urine Collection: The animals are placed in metabolic cages, and urine is collected at specific time intervals (e.g., over 8 hours).

-

Analysis: The total urine volume is measured. The concentration of electrolytes (Na⁺, K⁺, Cl⁻) in the urine is determined using a flame photometer or ion-selective electrodes. The diuretic index, saluretic index, and Na⁺/K⁺ ratio are then calculated to evaluate the diuretic and natriuretic effects.

Conclusion

This compound is a promising natural monoterpene with a wide array of pharmacological properties. Its demonstrated anti-inflammatory, antimicrobial, neuroprotective, and diuretic effects, supported by quantifiable data, highlight its potential for therapeutic applications. The elucidation of its mechanisms of action, including the modulation of ion channels, enzyme activity, and signaling pathways, provides a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols provided herein are intended to facilitate the replication and expansion of these findings, ultimately contributing to the development of novel therapeutic agents derived from this versatile natural compound.

References

Initial Toxicity Screening of (+)-Fenchone in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchone is a bicyclic monoterpene found in the essential oils of various plants, most notably fennel (Foeniculum vulgare)[1][2][3][4][5][6]. It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and wound-healing properties[1][2][3][4][5][6]. As with any compound intended for potential therapeutic use, a thorough evaluation of its toxicity profile is paramount. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound in rat models, summarizing key findings from acute oral toxicity studies. This document also collates available data on the genotoxicity of fenchone (B1672492) and the toxicological profiles of Foeniculum vulgare extracts, which contain fenchone as a significant component, to provide a broader context for its safety assessment.

Acute Oral Toxicity

An acute oral toxicity study was conducted in female albino rats following the Organisation for Economic Co-operation and Development (OECD) guideline 425[1][2][3][4][5][6][7].

Experimental Protocol

Healthy female albino rats were fasted overnight with free access to water. A single oral dose of this compound at 2000 mg/kg body weight was administered to a single rat. The animal was observed for the first 30 minutes, then for the next 4 and 24 hours. In the absence of mortality, the same dose was administered to four additional rats. All animals were monitored for general behavior, allergic reactions, body weight, and mortality for 14 days[2][7]. On the 14th day, blood samples were collected for hematological and biochemical analysis, and various organs were excised for oxidative stress parameter evaluation[1][2][4].

dot

Results

No mortality or signs of fatal toxicity were observed up to the 14th day of the study, indicating that the LD50 of this compound is significantly greater than 2000 mg/kg. No changes in the behavioral patterns of the animals were noted[2][4].

A significant increase in hemoglobin (Hb) and red blood cell (RBC) count was observed in the fenchone-treated group compared to the control group.

| Parameter | Unit | Normal Control | This compound (2000 mg/kg) |

| Hemoglobin (Hb) | g/dL | 10.74 ± 0.01 | 15.2 ± 0.15 |

| Red Blood Cells (RBCs) | x106/µL | 3.64 ± 0.02 | 8.1 ± 0.05 |

| Packed Cell Volume (PCV) | % | 43.0 ± 0.57 | 41.0 ± 0.57 |

| Mean Corpuscular Volume (MCV) | fL | 118.1 ± 1.5 | 50.61 ± 0.61 |

| Mean Corpuscular Hemoglobin (MCH) | pg | 29.5 ± 0.5 | 18.7 ± 0.18 |

| Mean Corpuscular Hemoglobin Concentration (MCHC) | g/dL | 24.9 ± 0.15 | 37.0 ± 0.15 |

| White Blood Cells (WBCs) | x103/µL | 5.5 ± 0.15 | 5.2 ± 0.15 |

| Platelets | x103/µL | 268 ± 2.08 | 263 ± 2.3 |

| *Statistically significant increase. Data from[2]. |

The acute toxicity study revealed a significant increase in alkaline phosphatase (ALP) and alanine (B10760859) transaminase (ALT) levels. Conversely, a significant decrease in serum triglycerides, cholesterol, and uric acid levels was observed.

| Parameter | Unit | Normal Control | This compound (2000 mg/kg) |

| Triglycerides | mg/dL | 134.21 ± 1.11 | 91.21 ± 0.98 |

| Cholesterol | mg/dL | 121.21 ± 1.01 | 89.11 ± 0.91 |

| Alkaline Phosphatase (ALP) | U/L | 131.11 ± 1.01 | 198.22 ± 1.11 |

| Alanine Transaminase (ALT) | U/L | 59.21 ± 0.98 | 99.11 ± 0.81 |

| Uric Acid | mg/dL | 5.11 ± 0.11 | 2.11 ± 0.11 |

| Statistically significant change. Data from[1][2][4]. |

Oxidative stress parameters were assessed in the heart, spleen, and kidney.

| Organ | Parameter | Normal Control | This compound (2000 mg/kg) |

| Heart | Superoxide Dismutase (SOD) | 2.11 ± 0.11 | 5.11 ± 0.11 |

| Spleen | Superoxide Dismutase (SOD) | 2.91 ± 0.11 | 4.11 ± 0.11 |

| Kidney | Nitrite (NO) | 1.11 ± 0.01 | 2.81 ± 0.11 |

| Kidney | Glutathione (GSH) | 0.91 ± 0.01 | 2.11 ± 0.11 |

| *Statistically significant increase. Data from[1][2][3][4][5][6]. |

Sub-acute and Sub-chronic Toxicity

A 28-day sub-acute toxicity study of a methanolic extract of F. vulgare in female Wistar rats at doses of 125, 250, and 500 mg/kg showed no significant changes in hematological and biochemical parameters, nor were there any macroscopic or microscopic organ abnormalities[8]. Another 90-day study in male rats with a combined ethanol (B145695) extract of Eupatorium japonicum and Foeniculum vulgare at doses of 0.39, 0.78, and 1.56 g/kg/day also reported no significant adverse effects on clinical signs, body weight, and vital hematological indices, with only minor changes in some biochemical parameters and relative organ weights at the highest dose[9].

Genotoxicity

A key in vivo study evaluated the genetic toxicity of alpha-Fenchone in a micronucleus assay in F344 rats, conducted by the National Institute of Environmental Health Sciences[1]. The micronucleus test is a well-established method for assessing chromosomal damage[10][11]. While the detailed results of this specific study are not fully elaborated in the available abstract, its existence indicates that a formal regulatory-style genotoxicity assessment has been performed.

Studies on Foeniculum vulgare extracts have shown mixed results regarding genotoxicity. A hot water crude extract of fennel seeds showed slight, non-significant genotoxic effects in a mouse bone marrow clastogenicity assay[2]. Conversely, some studies have suggested antimutagenic properties of fennel[2].

dot

Cytotoxicity

Direct studies on the cytotoxicity of isolated this compound on rat cell lines were not identified in the reviewed literature. However, research on Foeniculum vulgare extracts provides some preliminary data. An ethanolic extract of fennel exhibited cytotoxic effects against various human cancer cell lines (A549, HELA, CACO-2, HEPG-2, and MCF-7) with IC50 values ranging from 248.0 to 815.1 µg/ml[3]. The cytotoxic concentration (CC50) against a normal human cell line (Wi-38) was 828.1 µg/ml[3]. Another study using aqueous decoctions of fennel seeds demonstrated cytotoxicity to human lymphocytes and a human bone marrow endothelial cell line, particularly at higher concentrations[2].

Discussion and Conclusion

The available data from an acute oral toxicity study in rats suggest that this compound has a low order of acute toxicity, with an LD50 greater than 2000 mg/kg. The observed changes in hematological and biochemical parameters at this high dose, such as elevated liver enzymes and altered lipid profiles, warrant further investigation in repeated-dose studies to determine their toxicological significance and to establish a No-Observed-Adverse-Effect Level (NOAEL). The alterations in oxidative stress markers suggest that at high doses, this compound may modulate the antioxidant defense system.

A significant data gap exists for the sub-acute and sub-chronic toxicity of isolated this compound. While studies on Foeniculum vulgare extracts suggest a low potential for toxicity upon repeated administration, these findings cannot be directly extrapolated to the pure compound due to the presence of other phytochemicals in the extracts.

The existence of an in vivo micronucleus study for alpha-Fenchone is a critical piece of information for its safety assessment, and the full results of this study would be highly valuable. The available cytotoxicity data on fennel extracts, while not specific to this compound, provide a starting point for in vitro safety evaluations.

For drug development professionals, the initial acute toxicity data for this compound are encouraging. However, to advance its development, comprehensive sub-acute and sub-chronic toxicity studies in rodents are essential. Furthermore, a complete understanding of its genotoxic potential, based on a battery of tests, and a more direct assessment of its cytotoxicity on relevant mammalian cell lines are required for a thorough risk assessment.

References

- 1. Genetic Toxicity Evaluation of alpha-Fenchone (1195-79-5) in Micronucleus Study A52245 in F344 Rats [tools.niehs.nih.gov]

- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. Fenchone, a monoterpene: Toxicity and diuretic profiling in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fenchone, a monoterpene: Toxicity and diuretic profiling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Fenchone, a monoterpene: Toxicity and diuretic profiling in rats [frontiersin.org]

- 8. Hvdroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. criver.com [criver.com]

- 11. The rat gut micronucleus assay: a good choice for alternative in vivo genetic toxicology testing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of (+)-Fenchone: A Technical Overview for Drug Discovery and Development

Introduction

(+)-Fenchone, a bicyclic monoterpene and a major constituent of the essential oils of various plants, including fennel (Foeniculum vulgare), has garnered significant interest in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the basic biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and an examination of its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents from natural sources.

Antimicrobial and Antibiofilm Activity

This compound has demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell integrity and inhibit biofilm formation, a critical factor in chronic infections.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Microorganism | Strain | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |

| Escherichia coli | - | 8.3 ± 3.6 | 25 ± 0.0 | [1][2][3][4] |

| Pseudomonas aeruginosa | Multidrug-resistant | 266.6 ± 115.4 | 533.3 ± 230.9 | [1] |

| Candida albicans | - | 41.6 ± 14.4 | 83.3 ± 28.8 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms is determined using the broth microdilution method, following standardized protocols.

Workflow for MIC determination of this compound.

Protocol Steps:

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Each well containing the Fenchone dilution is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals, which are implicated in various pathological conditions, including inflammation and neurodegenerative diseases.

Quantitative Antioxidant Data

The antioxidant capacity of this compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the half-maximal inhibitory concentration (IC50).

| Assay | IC50 | Reference |

| DPPH Radical Scavenging | 3.32 ± 0.008 mM |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method to assess the antioxidant activity of compounds.

References

- 1. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for acetylcholinesterase inhibitory activity in plants used in Thai traditional rejuvenating and neurotonic remedies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of (+)-Fenchone in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-fenchone, a bicyclic monoterpene ketone of significant interest in the pharmaceutical and flavor industries. Understanding the solubility of this compound is critical for its formulation, delivery, and biological activity assessment. This document compiles available quantitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data of Fenchone (B1672492)

This compound, a colorless oily liquid, exhibits a distinct solubility profile characterized by its lipophilic nature. It is generally described as soluble in many organic solvents and practically insoluble in water. The following tables summarize the available quantitative and qualitative solubility data for fenchone. It is important to note that comprehensive experimental data across a wide range of organic solvents is not extensively published; therefore, some of the presented data is for fenchone without specifying the enantiomer.

Table 1: Quantitative Solubility of Fenchone in Water and Select Organic Solvents

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 744 mg/L | Experimental value for fenchone.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | For this compound. Requires sonication to achieve dissolution.[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL | For fenchone. Requires sonication. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[4] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 5 mg/mL (≥ 32.85 mM) | This formulation results in a clear solution. The exact saturation point was not determined.[4] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL (≥ 32.85 mM) | This formulation results in a clear solution. The exact saturation point was not determined. |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (≥ 16.42 mM) | This formulation with this compound results in a clear solution. The exact saturation point was not determined. |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 5 mg/mL (≥ 32.85 mM) | This formulation results in a clear solution. The exact saturation point was not determined. |

Table 2: Qualitative Solubility of this compound

| Solvent/Solvent Class | Solubility Description | Source |

| Ethanol | Soluble | |

| Propylene Glycol | Soluble | |

| Vegetable Oils | Soluble | |

| Ether | Soluble | |

| Nonvolatile Oils | Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on the OECD Test Guideline 105 (Shake-Flask Method). This method is suitable for substances with a solubility greater than 10⁻² g/L.

Principle

An excess amount of the test substance, this compound, is agitated in a solvent (e.g., water or an organic solvent) at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

Test Substance: High-purity this compound

-

Solvent: High-purity water or the desired organic solvent

-

Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 25 ± 0.5 °C).

-

Equilibration Vessels: Glass flasks or tubes with screw caps.

-

Centrifuge: For phase separation.

-

Analytical Instrument: A validated analytical method for quantifying this compound, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

-

Volumetric Glassware and Syringes

Procedure

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.

-

Sample Preparation: Add an amount of this compound to the equilibration vessels that is clearly in excess of its expected solubility.

-

Solvent Addition: Add a known volume of the solvent to each vessel.

-

Equilibration: Place the vessels in the constant temperature shaker and agitate them. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification. The equilibration time is determined from the preliminary test, but 24 to 48 hours is typical. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vessels to stand in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved this compound. If necessary, centrifugation at the same temperature can be used to separate the phases.

-

Sampling: Carefully withdraw a sample from the clear, saturated supernatant.

-

Analysis: Analyze the concentration of this compound in the sample using a validated analytical method (e.g., GC-FID).

-

Calculations: Calculate the solubility of this compound in the solvent in the desired units (e.g., g/L, mg/mL, or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Implications for Research and Drug Development

The solubility profile of this compound has several important implications for its application in research and drug development:

-

Formulation Development: Its poor water solubility necessitates the use of co-solvents, surfactants, or other solubilization techniques for aqueous-based formulations. The data presented in Table 1 provides a starting point for developing suitable solvent systems. For instance, the high solubility in DMSO makes it a good candidate for in vitro stock solutions. For in vivo applications, formulations involving co-solvents like PEG300 and surfactants like Tween-80, or lipid-based systems like corn oil, are more appropriate.

-

Drug Delivery: The lipophilic nature of this compound suggests it may have good membrane permeability, which is a desirable characteristic for drug absorption. However, its low aqueous solubility can lead to dissolution-rate-limited absorption. Therefore, formulation strategies that enhance its solubility and dissolution rate are crucial for achieving optimal bioavailability.

-

In Vitro Assays: When preparing stock solutions for in vitro experiments, it is essential to use a solvent in which this compound is highly soluble, such as DMSO, to ensure complete dissolution. However, the final concentration of the organic solvent in the assay medium should be carefully controlled to avoid solvent-induced artifacts.

-

Toxicology Studies: The choice of vehicle for toxicology studies is critical and should be based on the solubility of the compound. The use of appropriate solvent systems ensures that the test substance is in a bioavailable form and that the vehicle itself does not cause adverse effects.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpene found in various essential oils, undergoes metabolic transformation in the body, leading to the formation of several primary metabolites. This technical guide provides a comprehensive overview of the primary metabolites of this compound, the key enzymes involved in its metabolism, and the synthesis and biological activities of its derivatives. Detailed experimental protocols for the study of this compound metabolism and the synthesis of its derivatives are presented, alongside quantitative data on their biological efficacy. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying processes.

Introduction

This compound is a naturally occurring bicyclic monoterpene ketone with a characteristic camphor-like odor. It is a significant constituent of the essential oils of several plants, including fennel (Foeniculum vulgare). Beyond its use in perfumery and as a flavoring agent, this compound and its derivatives have garnered interest in the scientific community for their potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for evaluating its safety profile and for the rational design of novel therapeutic agents based on its scaffold. This guide delves into the primary metabolic pathways of this compound and explores the landscape of its synthetic derivatives, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Primary Metabolites of this compound

The in vitro metabolism of this compound has been investigated using human liver microsomes, revealing that the primary metabolic pathway is hydroxylation.[1] This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2A6 and CYP2B6 being the major contributors.[1] The oxidation of this compound results in the formation of three main primary metabolites:

-

6-exo-hydroxyfenchone

-

6-endo-hydroxyfenchone

-

10-hydroxyfenchone [1]

The formation of these metabolites is confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS), which identifies them based on their mass fragments and retention times.[1]

Quantitative Analysis of this compound Metabolism

| Metabolite | Enzyme | Km (mM) | Vmax (nmol/min/nmol P450) |

| 6-exo-hydroxyfenchone | CYP2A6 | 0.18 | 2.7 |

| CYP2B6 | 0.15 | 12.9 | |

| 6-endo-hydroxyfenchone | CYP2A6 | 0.29 | 1.26 |

| CYP2B6 | 0.26 | 5.33 | |

| 10-hydroxyfenchone | CYP2B6 | 0.2 | 10.66 |

Table 1: Kinetic parameters for the formation of (-)-fenchone metabolites by human recombinant CYP2A6 and CYP2B6.[2]

Derivatives of this compound and their Biological Activities

The chemical scaffold of this compound has been utilized as a starting point for the synthesis of novel derivatives with a range of biological activities. These synthetic modifications aim to enhance the therapeutic potential of the parent molecule.

Cannabinoid Receptor Agonists

A series of novel cannabinoid-type derivatives have been synthesized by coupling this compound with various resorcinols and phenols.[3][4][5] These derivatives have shown high affinity and selectivity for the human cannabinoid receptor 2 (hCB2).[3][4][5] The hCB2 receptor is a promising target for the development of anti-inflammatory and analgesic drugs without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.

One of the most potent synthesized analogues, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, demonstrated a high affinity (Ki) of 3.51 nM for the hCB2 receptor and acted as a potent and efficacious agonist with an EC50 of 2.59 nM.[3][6]

| Derivative | Target | Ki (nM) | EC50 (nM) | Emax (%) |

| 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | hCB2 | 3.51 | 2.59 | 89.6 |

Table 2: Biological activity of a potent synthetic this compound derivative at the human CB2 receptor.[3][6]

Antiviral Agents

Polycarbonyl conjugates of this compound have been synthesized and evaluated for their antiviral activity.[7] These derivatives were prepared through the ring-opening transformation of 5-acyl-4-pyrones with fenchone (B1672492) hydrazones.[7] Notably, some of these conjugates demonstrated significant activity against the vaccinia virus.[7] The conjugate prepared from diethyl isochelidonate and this compound hydrazone showed the highest activity, with a selectivity index (SI) of 17.[7]

| Derivative Class | Virus | Highest Selectivity Index (SI) |

| Polycarbonyl conjugates | Vaccinia virus | 17 |

Table 3: Antiviral activity of synthetic this compound derivatives.[7]

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines the general procedure for studying the metabolism of this compound using human liver microsomes.

Objective: To identify the metabolites of this compound and the enzymes responsible for their formation.

Materials:

-

This compound

-

Human liver microsomes (commercially available)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Recombinant human CYP enzymes (CYP2A6, CYP2B6, etc.)

-

CYP-specific inhibitors (e.g., thioTEPA, menthofuran)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure: